Cas no 2228713-34-4 (tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate)

Tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate is a protected amine derivative featuring a benzimidazole core, commonly utilized in pharmaceutical and organic synthesis. The tert-butyloxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, facilitating selective deprotection when required. The benzimidazole moiety enhances structural diversity, making it valuable for developing bioactive compounds. Its well-defined reactivity profile allows for efficient incorporation into peptide and small-molecule frameworks. The compound is particularly useful in medicinal chemistry for constructing drug candidates targeting enzyme inhibition or receptor modulation. High purity and consistent performance ensure reliability in research and industrial applications. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate structure
2228713-34-4 structure
Product Name:tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate
CAS No:2228713-34-4
MF:C16H24N4O2
MW:304.387363433838
CID:6521374
PubChem ID:165833882
Update Time:2025-10-31

tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate
    • 2228713-34-4
    • EN300-1886777
    • tert-butyl N-[1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-yl]carbamate
    • Inchi: 1S/C16H24N4O2/c1-16(2,3)22-15(21)19-12(9-17)7-11-5-6-14-13(8-11)18-10-20(14)4/h5-6,8,10,12H,7,9,17H2,1-4H3,(H,19,21)
    • InChI Key: UXBJDYPERAVJQH-UHFFFAOYSA-N
    • SMILES: O(C(NC(CN)CC1C=CC2=C(C=1)N=CN2C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 304.18992602g/mol
  • Monoisotopic Mass: 304.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 82.2Ų

tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate

Professional Introduction to Compound with CAS No. 2228713-34-4 and Product Name: Tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate

The compound with the CAS number 2228713-34-4 and the product name Tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this compound, particularly its tert-butyl carbamate moiety and the presence of a 1-methyl-1H-1,3-benzodiazol-5-yl substituent, make it a promising candidate for further exploration in various therapeutic areas.

Recent research in the field of bioorganic chemistry has highlighted the importance of heterocyclic compounds in drug design. The 1-methyl-1H-1,3-benzodiazol-5-yl group is a well-known pharmacophore that has been extensively studied for its biological activity. This moiety is known to exhibit properties such as sedative and anxiolytic effects, making it valuable in the development of central nervous system (CNS) drugs. The incorporation of this group into the molecular framework of the compound under discussion suggests that it may possess similar pharmacological properties, which could be exploited for therapeutic purposes.

The tert-butyl N-carbamate functionality is another critical aspect of this compound. Carbamates are widely recognized for their versatility in medicinal chemistry due to their ability to act as both protecting groups and bioactive moieties. The tert-butyl carbamate group not only provides stability to the molecule but also influences its solubility and metabolic profile. These characteristics are essential for optimizing drug delivery and ensuring efficacy in vivo. The presence of this group in the compound suggests that it may exhibit favorable pharmacokinetic properties, which are crucial for its potential use in clinical settings.

In the context of current pharmaceutical research, there is a growing interest in developing novel compounds that can modulate neurotransmitter systems. The 1-methyl-1H-1,3-benzodiazol-5-yl substituent is known to interact with various receptors and enzymes involved in neurotransmission. This interaction could potentially lead to the development of new treatments for neurological and psychiatric disorders. Furthermore, the combination of this moiety with the tert-butyl N-carbamate group may enhance the compound's bioavailability and target specificity, making it a more effective therapeutic agent.

Advances in computational chemistry have also played a pivotal role in understanding the biological activity of this compound. Molecular modeling studies have shown that the tert-butyl N-carbamate moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for determining the compound's binding affinity and efficacy. Additionally, computational methods have been used to predict possible metabolic pathways for this compound, which can help in designing derivatives with improved pharmacological profiles.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled chemists to develop more efficient routes for producing complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis have been employed to construct key functional groups within the molecule. These innovations have not only improved the efficiency of synthesis but also reduced environmental impact, aligning with green chemistry principles.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for drug development. These guidelines cover aspects such as preclinical studies, clinical trials, and post-marketing surveillance. Compliance with these regulations is essential for ensuring that new drugs are safe and effective for patients.

The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise in preclinical studies as a tool compound for research purposes, particularly in understanding mechanisms related to CNS disorders. Researchers are exploring its potential as an intermediate in synthesizing more complex molecules with enhanced therapeutic properties. The versatility of this compound makes it a valuable asset in drug discovery pipelines.

In conclusion, the compound with CAS number 2228713-34-4 and product name Tert-butyl N-1-amino-3-(1-methyl-1H-1,3-benzodiazol-5-yli)propan -2 -y lcarbamate represents a significant contribution to pharmaceutical chemistry. Its unique structural features, particularly the presence of a tert-butyl N-carbamate moiety and a 1-methyl - 1H - 1 , 3 - benzodiazol - 5 - yl substituent, make it a promising candidate for further exploration in drug development. Recent research highlights its potential applications in modulating neurotransmitter systems and treating neurological disorders. With continued advancements in synthetic methodologies and computational chemistry, this compound is poised to play a crucial role in future therapeutic interventions.

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